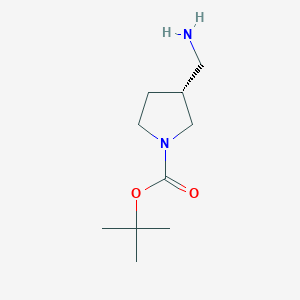![molecular formula C6H6N4 B173388 Imidazo[1,2-a]pyrazin-3-amine CAS No. 19943-95-4](/img/structure/B173388.png)
Imidazo[1,2-a]pyrazin-3-amine
Vue d'ensemble
Description
Imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused bicyclic structure, combining an imidazole ring with a pyrazine ring, which imparts unique chemical and biological properties. Its versatility makes it a valuable scaffold for the development of various pharmaceuticals and bioactive molecules.
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyrazin-3-amine has been identified as a potent agent with multiple targets. It has been found to interact with the KRAS G12C , a common mutation in various types of cancers, and the A2A adenosine receptor (A2AAR) , which plays a crucial role in the tumor microenvironment. It has also been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
The compound acts as a covalent inhibitor , forming a strong bond with its target, thereby blocking its function. In the case of cancer, it blocks the A2AAR, activating an immunostimulatory response through regulating signaling in the tumor microenvironment . This blockade is proposed to be a promising strategy for cancer immunotherapy .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, the blockade of A2AAR activates immunostimulatory response, regulating signaling in the tumor microenvironment . In the context of tuberculosis, the compound exhibits significant activity against MDR-TB and XDR-TB
Result of Action
The compound has shown promising results in both cancer and tuberculosis treatment. In cancer, it has been found to significantly inhibit the growth of triple-negative breast cancer by reversing the immunosuppressive tumor microenvironment . In tuberculosis, it has shown significant activity against MDR-TB and XDR-TB .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, which is often immunosuppressive, can affect the compound’s efficacy in cancer treatment . Similarly, the presence of drug-resistant strains of tuberculosis can influence the compound’s effectiveness in treating TB .
Analyse Biochimique
Biochemical Properties
Imidazo[1,2-a]pyrazin-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with adenosine receptors, particularly the A2A adenosine receptor, which is involved in regulating immune responses and inflammation . The interaction between this compound and these receptors can modulate signaling pathways, leading to potential therapeutic applications in cancer immunotherapy.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of cancer cells by reversing the immunosuppressive tumor microenvironment . This compound can also affect the levels of cyclic adenosine monophosphate (cAMP) within cells, thereby influencing various cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the A2A adenosine receptor with high affinity, leading to the activation of downstream signaling pathways that regulate immune responses . This binding can inhibit the proliferation of cancer cells and enhance the immune system’s ability to target and destroy tumor cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged inhibition of cancer cell growth and modulation of immune responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and negative impacts on normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazin-3-amine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One efficient method is the iodine-catalyzed one-pot three-component condensation. This reaction involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide, yielding imidazo[1,2-a]pyrazine derivatives .
Industrial Production Methods: Industrial production of this compound often employs similar multicomponent reactions due to their simplicity and high atom economy. The use of cost-effective catalysts like iodine and room temperature conditions makes these methods suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated this compound with amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyrazin-3-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted this compound derivatives.
Applications De Recherche Scientifique
Imidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a probe in biochemical assays and studies involving enzyme inhibition.
Medicine: Exhibits potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Comparaison Avec Des Composés Similaires
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,5-a]pyridine
Comparison: Imidazo[1,2-a]pyrazin-3-amine is unique due to its fused imidazole-pyrazine structure, which imparts distinct electronic and steric properties. Compared to imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, it often exhibits higher biological activity and better pharmacokinetic properties .
Propriétés
IUPAC Name |
imidazo[1,2-a]pyrazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDDBTSRIQDISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19943-95-4 | |
| Record name | imidazo[1,2-a]pyrazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of intermolecular interactions are commonly observed in crystal structures of Imidazo[1,2-a]pyrazin-3-amine derivatives?
A1: Crystallographic studies reveal that this compound derivatives frequently engage in hydrogen bonding. For instance, N-tert-Butyl-2-(2,6-dichlorophenyl)this compound forms inversion dimers through pairs of C—H⋯N hydrogen bonds []. In contrast, N-tert-Butyl-2-[4-(dimethylamino)phenyl]this compound exhibits N—H⋯N hydrogen bonds, creating chains that are further connected by C—H⋯N hydrogen bonds to form 2D networks []. These variations highlight the influence of substituent groups on the crystal packing and intermolecular interactions.
Q2: How does the conformation of the phenyl ring substituent impact the overall structure of this compound derivatives?
A2: The relative orientation of the phenyl ring, a common substituent in these compounds, significantly affects the molecular geometry. In N-tert-Butyl-2-(2,6-dichlorophenyl)this compound, the imidazole ring and the phenyl ring are not coplanar, showing a dihedral angle of 70.01° []. This non-coplanarity is likely influenced by steric hindrance from the chlorine atoms on the phenyl ring. Understanding these conformational preferences is crucial for predicting molecular properties and potential interactions with biological targets.
Q3: Are there studies exploring the impact of nitro group positioning on the hydrogen bonding patterns in this compound derivatives?
A3: Yes, research has investigated the influence of nitro group positioning on hydrogen bonding. A study comparing N-(tert-butyl)-2-(4-nitrophenyl)this compound and N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine revealed distinct hydrogen bonding patterns attributed to the different positions of the nitro substituent on the phenyl ring []. These findings emphasize the importance of substituent position in modulating intermolecular interactions.
Q4: Have any this compound derivatives been investigated for potential applications in non-linear optics (NLO)?
A4: Yes, at least one derivative, N-(tert-butyl)-4-(nitrophenyl)this compound, has been explored for its NLO properties []. This research involved studying the synthesis, crystal growth, and various spectral and thermal characteristics relevant for NLO applications. The findings suggest that this class of compounds holds promise for further investigation in the field of optoelectronics.
Q5: Has the interaction between this compound derivatives and specific biological targets been studied?
A5: Yes, research has explored the interaction of these compounds with specific biological targets. For instance, the crystal structure of the bromodomain of human BRD4 in complex with UMB32 (N-TERT-BUTYL-2-[4-(3,5-DIMETHYL-1,2-OXAZOL-4-YL) PHENYL]this compound) has been elucidated []. This study provides valuable insights into the binding mode and structural determinants of interaction between this compound derivatives and this therapeutically relevant protein target.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)













